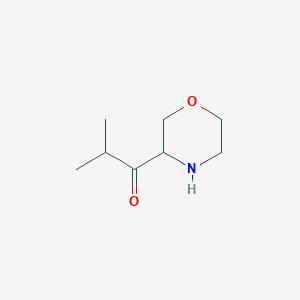

2-Methyl-1-(morpholin-3-yl)propan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-methyl-1-morpholin-3-ylpropan-1-one |

InChI |

InChI=1S/C8H15NO2/c1-6(2)8(10)7-5-11-4-3-9-7/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

VDQHURLLEWMANC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C1COCCN1 |

Origin of Product |

United States |

Foundational Research:the Most Immediate Research Direction is to Conduct Foundational Studies On2 Methyl 1 Morpholin 3 Yl Propan 1 One. This Would Involve:

Synthesis and Characterization: Developing and optimizing a synthetic route for the compound and thoroughly characterizing its chemical and physical properties using techniques like NMR, mass spectrometry, and X-ray crystallography.

Initial Biological Screening: Conducting a broad biological screening to identify any potential therapeutic activities. Given the diverse activities of morpholine (B109124) derivatives, this screening could encompass anticancer, antimicrobial, and CNS-related assays.

Application in Materials Science:the Chemical Properties of Morpholine Derivatives Could Also Be Explored for Applications in Materials Science, for Example, As Components of Novel Polymers or Functional Materials.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a foundational method for investigating the properties of molecules. These calculations are used to determine the electronic structure and geometry of molecules, which in turn allows for the prediction of a wide range of chemical and physical properties.

Geometry Optimization and Conformational Analysis (e.g., DFT methods)

Before the properties of a molecule can be accurately calculated, its most stable three-dimensional structure, or equilibrium geometry, must be determined. This process is known as geometry optimization. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost. DFT methods, such as the B3LYP functional, are employed to find the minimum energy conformation of a molecule, which corresponds to its most stable state.

The process of geometry optimization involves starting with an initial guess of the molecular structure and then systematically adjusting the atomic coordinates to find a lower energy arrangement. This is repeated until a true energy minimum is found, confirmed by the absence of negative vibrational frequencies. For flexible molecules like 2-Methyl-1-(morpholin-3-yl)propan-1-one, which has rotatable bonds, a conformational analysis is crucial. This involves exploring the different possible spatial arrangements of the atoms (conformers) to identify the global minimum energy structure, as different conformers can have distinct properties.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for understanding a molecule's chemical reactivity and stability. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. bldpharm.comnih.gov Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov This energy gap is instrumental in explaining charge transfer interactions within the molecule. bldpharm.com The analysis of these orbitals provides insights into the regions of a molecule that are most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Typically, regions with a negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. These areas often correspond to the presence of lone pairs on electronegative atoms. Regions with a positive potential, depicted in blue, are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential. The MEP surface provides a clear and intuitive picture of the molecule's size, shape, and charge distribution, offering insights into how it will interact with other molecules.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule and to understand the interactions between different parts of the molecule. It provides a detailed picture of the bonding and electronic structure by localizing the molecular orbitals into bonding, lone pair, and anti-bonding orbitals.

NBO analysis can be used to calculate the charge distribution on each atom, providing a more detailed view than simple Mulliken charges. bldpharm.com Furthermore, it allows for the study of intramolecular and intermolecular interactions by analyzing the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. The strength of these interactions can be quantified, providing insight into phenomena such as hyperconjugation and the formation of hydrogen bonds.

Spectroscopic Property Prediction

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Calculation of NMR Chemical Shifts (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the 1H and 13C NMR chemical shifts of a molecule. sigmaaldrich.com

The accuracy of these predictions is highly dependent on the level of theory and basis set used for the calculation, as well as the geometry of the molecule. sigmaaldrich.com By comparing the calculated NMR chemical shifts with experimental data, it is possible to confirm the proposed structure of a molecule and to resolve ambiguities in the assignment of NMR signals. chemspider.com This computational approach is a powerful tool for structure elucidation and verification. chemspider.comlookchem.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of "this compound" over time, providing insights into its conformational flexibility and interactions with its environment. mdpi.comresearchgate.netresearchgate.net

Conformational Dynamics and Stability in Solution

MD simulations can reveal the preferred conformations of "this compound" in different solvents. The morpholine (B109124) ring typically adopts a stable chair conformation. However, the orientation of the 2-methylpropan-1-one substituent relative to the ring can vary. Simulations would track the dihedral angles of the rotatable bonds to identify the most populated and energetically favorable conformational states. The stability of these conformers is influenced by a balance of intramolecular hydrogen bonding, steric hindrance, and interactions with the solvent.

Intermolecular Interactions with Solvents

By simulating "this compound" in a solvent box (e.g., water, ethanol, or dimethyl sulfoxide), MD simulations can elucidate the nature of intermolecular interactions. Key interactions would include:

Hydrogen Bonding: The N-H group of the morpholine ring can act as a hydrogen bond donor, while the carbonyl oxygen, the morpholine oxygen, and the nitrogen atom can all act as hydrogen bond acceptors. Radial distribution functions (RDFs) calculated from the simulation trajectories can quantify the probability of finding solvent molecules at a certain distance from these sites, providing clear evidence of hydrogen bonding. researchgate.net

Van der Waals Interactions: The nonpolar alkyl parts of the molecule (the methyl and propyl groups) would primarily interact with solvent molecules through weaker van der Waals forces.

These simulations provide a microscopic view of solvation, explaining solubility and how the solvent environment can influence the molecule's conformation and reactivity.

Predictive Modeling for Chemical Reactivity and Selectivity (e.g., using QSPR)

Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the physicochemical properties and reactivity of molecules based on their structural features. researchgate.netresearchgate.netpensoft.net For "this compound," a QSPR approach could be used to predict properties like boiling point, solubility, or partition coefficient.

The process involves calculating a set of molecular descriptors for a series of related morpholine derivatives. These descriptors can be electronic (e.g., dipole moment, orbital energies), steric (e.g., molecular volume, surface area), or topological. researchgate.netpensoft.net A mathematical model is then developed to correlate these descriptors with an experimentally determined property.

For predicting chemical reactivity and selectivity, relevant descriptors might include:

Frontier Molecular Orbital Energies (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.

Electrostatic Potential (ESP) Charges: Calculating the partial charges on each atom can help identify the most likely sites for nucleophilic or electrophilic attack. For instance, the carbonyl carbon would be identified as an electrophilic site, and the nitrogen and oxygen atoms as nucleophilic sites.

By developing a QSPR model based on a dataset of similar compounds, one could predict the reactivity of "this compound" in various reactions without the need for extensive laboratory experiments. researchgate.net

Advanced Analytical Techniques and Methodologies

Chromatographic Separation Techniques

Chromatography is a fundamental laboratory technique for the separation of mixtures. The principle relies on the differential partitioning of a compound between a stationary phase and a mobile phase. For a molecule like "2-Methyl-1-(morpholin-3-yl)propan-1-one," both liquid and gas chromatography can be employed, each with its own set of advantages.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the compound's affinity for the stationary phase relative to the mobile phase.

For "this compound," a reverse-phase HPLC method would likely be suitable. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.com The retention of the compound on the column can be finely tuned by adjusting the composition of the mobile phase. The inclusion of modifiers like formic acid or phosphoric acid in the mobile phase can improve peak shape and resolution, especially for compounds with basic nitrogen atoms like the morpholine (B109124) ring. sielc.com Detection is typically achieved using a UV detector, as the carbonyl group in the molecule is a chromophore. For more complex matrices or lower concentrations, more sensitive detectors can be employed.

While specific HPLC methods for "this compound" are not extensively detailed in the public literature, methods for structurally similar compounds provide a basis for method development. For instance, the analysis of other propanol derivatives has been successfully achieved using reverse-phase HPLC. sielc.comnih.gov

Table 1: Representative HPLC Parameters for the Analysis of Morpholine-Containing Compounds

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. In GC, an inert gas mobile phase carries the vaporized sample through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase.

For "this compound," GC analysis would require the compound to be sufficiently volatile and thermally stable to be vaporized without degradation. The use of a suitable non-polar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane, would likely be effective. The oven temperature would be programmed to ramp up, allowing for the elution of compounds based on their boiling points. A Flame Ionization Detector (FID) is a common and sensitive detector for organic compounds.

The successful application of GC has been documented for a wide range of organic molecules, including various alcohols, ketones, and esters, making it a viable technique for the analysis of "this compound," provided the compound meets the volatility and stability requirements. carlroth.comsigmaaldrich.com

Table 2: Plausible GC Parameters for the Analysis of "this compound"

| Parameter | Value |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Hyphenated Techniques for Complex Mixture Analysis

To achieve higher selectivity and obtain structural information, chromatographic techniques are often coupled with mass spectrometry. These "hyphenated" techniques provide a powerful tool for the unambiguous identification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparing it to spectral libraries, such as the NIST library.

For a compound like "this compound," GC-MS analysis would provide not only its retention time but also its mass spectrum. The fragmentation pattern would yield valuable structural information. For example, the analysis of a structurally related compound, 2-methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone, by GC-MS is documented in the NIST library, indicating the utility of this technique for this class of molecules. nih.gov

Table 3: Typical GC-MS Parameters for the Analysis of Morpholino-Alkanone Derivatives

| Parameter | Value |

|---|---|

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-500 m/z |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples HPLC with two stages of mass analysis. nih.gov This method is particularly well-suited for analyzing compounds in complex biological matrices, such as plasma or urine. nih.govnih.gov

In an LC-MS/MS analysis of "this compound," the compound would first be separated by HPLC. Upon entering the mass spectrometer, a specific precursor ion corresponding to the protonated molecule [M+H]⁺ would be selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity.

The development of an LC-MS/MS method would involve optimizing the chromatographic conditions to achieve good separation and selecting appropriate precursor and product ions for the target analyte. mdpi.com For instance, in the analysis of a related morpholine-containing compound, rivaroxaban, LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) was used to identify and characterize related substances and degradation products. researchgate.net The fragmentation patterns observed for the morpholin-3-one (B89469) moiety in that study could provide insights into the expected fragmentation of "this compound".

Table 4: Representative LC-MS/MS Parameters for the Analysis of Small Organic Molecules

| Parameter | Value |

|---|---|

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]⁺ |

| Product Ions | Specific fragments of the parent molecule |

| Collision Gas | Argon |

| Collision Energy | Optimized for the specific compound |

Potential Applications in Chemical Science

Role as a Synthetic Intermediate for Advanced Organic Molecules

The structural motif of a β-amino ketone is a valuable building block in organic synthesis, prized for its versatility in constructing more complex molecular architectures. researchgate.netresearchgate.net These compounds are crucial starting materials for a variety of biologically active molecules, including amino alcohols, peptides, and lactams. researchgate.net The presence of both a carbonyl and an amino group within the structure of 2-Methyl-1-(morpholin-3-yl)propan-1-one offers multiple reaction pathways.

Key Reactive Sites and Potential Transformations:

Carbonyl Group: The ketone can undergo nucleophilic addition or reduction. For instance, reduction would yield a corresponding secondary alcohol, introducing a new stereocenter and a site for further functionalization, such as esterification or etherification.

Morpholine (B109124) N-H Group: The secondary amine within the morpholine ring is a nucleophilic center available for reactions like N-alkylation, N-acylation, or arylation, allowing for the attachment of diverse substituents.

α-Carbon: The carbon atom adjacent to the ketone (the α-carbon) can be involved in enolate chemistry, enabling reactions that form new carbon-carbon bonds.

These reactive sites make the compound a promising precursor for synthesizing substituted morpholines, which are a core component of many pharmaceutical agents. e3s-conferences.orgnih.gov The inherent chirality at the C-3 position of the morpholine ring is particularly significant, offering a pathway to stereochemically pure target molecules, which is a critical aspect of modern drug discovery. researchgate.net

Table 1: Potential Synthetic Transformations

| Reactive Site | Type of Reaction | Potential Product Class |

|---|---|---|

| Ketone (C=O) | Reduction (e.g., with NaBH₄) | 1,2-Amino Alcohols |

| Ketone (C=O) | Grignard Reaction | Tertiary Alcohols |

| Amine (N-H) | Acylation (e.g., with Acyl Chloride) | N-Acyl Morpholine Derivatives |

| Amine (N-H) | Alkylation (e.g., with Alkyl Halide) | N-Alkyl Morpholine Derivatives |

| α-Carbon | Aldol Condensation | β-Hydroxy Ketone Derivatives |

Investigation as a Ligand in Coordination Chemistry and Catalysis

The morpholine moiety is a well-established component in the design of ligands for transition metal catalysis. acs.org The structure of this compound contains multiple potential donor atoms—the nitrogen and oxygen of the morpholine ring, as well as the carbonyl oxygen—making it a candidate for investigation as a multidentate ligand.

The ability to coordinate with metal centers through its N and O atoms could allow it to form stable chelate rings, which is a desirable feature for catalytic applications. The stereochemistry of the chiral carbon at the C-3 position could be exploited in asymmetric catalysis, where chiral ligands are used to control the stereochemical outcome of a reaction.

While the reactivity of morpholine-based catalysts can sometimes be lower than that of analogous pyrrolidine or piperidine systems due to the electronic effects of the ring oxygen, targeted structural modifications can enhance their catalytic performance. nih.govfrontiersin.org Research into morpholine derivatives continues to yield effective catalysts for various organic transformations. nih.govfrontiersin.org The specific steric and electronic properties conferred by the isobutyryl group in this compound could lead to unique selectivity and reactivity when complexed with a metal center.

Table 2: Potential Coordination Modes

| Donor Atoms | Potential Chelation | Application Area |

|---|---|---|

| Morpholine N, Morpholine O | 5-membered ring | Asymmetric Catalysis |

| Morpholine N, Carbonyl O | 6-membered ring | Transition Metal Catalysis |

| Morpholine N, Morpholine O, Carbonyl O | Tridentate ligand | Coordination Polymers |

Building Block for Novel Materials (e.g., photoinitiators)

The morpholine nucleus is not only prevalent in pharmaceuticals but also finds utility in materials science as a component for creating functional materials. e3s-conferences.org Derivatives of morpholine can be incorporated into polymer backbones or used as additives to impart specific properties.

While this compound itself is not a classic photoinitiator, its structure is related to the α-amino ketone class of compounds, which are highly effective Norrish Type I photoinitiators used in UV curing applications. bgsu.edugoogle.com For example, the well-known photoinitiator Irgacure 907, or 2-methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one, features a morpholino group attached to an acetophenone core. nih.govchemspider.com

The title compound could serve as a precursor for more complex photoinitiators. By functionalizing the secondary amine, it would be possible to attach chromophores (light-absorbing groups) that could trigger the photochemical reactions necessary for polymerization. The inherent properties of the morpholine ring can contribute to the solubility and compatibility of the initiator within different resin formulations. Beyond photoinitiators, the ability to functionalize the molecule at multiple sites makes it a versatile building block for creating other advanced materials where the robust morpholine scaffold can provide chemical and thermal stability. nih.govnih.gov

Conclusion and Future Research Perspectives

Summary of Academic Contributions and Research Progress

The academic interest in morpholine (B109124) and its derivatives, including the morpholin-3-one (B89469) scaffold, is substantial due to their wide-ranging biological activities. nih.gov Research has demonstrated that these compounds are integral to the development of drugs with various therapeutic applications. nih.govnih.gov

The synthesis of the morpholin-3-one ring is a well-established area of research. Common methods include the reaction of 2-aminoethanols with esters of 2-chloroacetic acid or the intramolecular cyclization of N,N-disubstituted 2-aminoethanols. thieme-connect.com These synthetic routes offer versatility in creating a diverse library of morpholin-3-one derivatives for further investigation. researchgate.net

Morpholine derivatives have been explored for a multitude of pharmacological activities, including:

Anticancer agents: Morpholine-containing compounds have been investigated as inhibitors of key enzymes in cell cycle regulation, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). acs.orgmdpi.comnih.gov For instance, a series of novel morpholin-3-one-fused quinazoline (B50416) derivatives were designed and evaluated as EGFR tyrosine kinase inhibitors, with some compounds showing significant activity. nih.gov

Central Nervous System (CNS) agents: The morpholine ring is often incorporated into compounds targeting CNS disorders due to its ability to improve pharmacokinetic properties and brain permeability. acs.org

Antiviral, anti-inflammatory, and antimicrobial agents: The versatile scaffold of morpholine has been utilized to develop compounds with a broad spectrum of biological activities. nih.govacs.orgresearchgate.net

Agrochemicals: Morpholine derivatives have also found applications in agriculture as insecticides, fungicides, and herbicides. acs.org

Recently, a morpholin-3-one derivative was identified as a novel scaffold for imaging monoacylglycerol lipase (B570770) (MAGL) using positron emission tomography (PET), highlighting the potential of this chemical class in advanced medical diagnostics. nih.govethz.ch

Identification of Existing Knowledge Gaps and Challenges

Despite the extensive research on morpholine derivatives, significant knowledge gaps remain, particularly for specific compounds like 2-Methyl-1-(morpholin-3-yl)propan-1-one .

The most prominent gap is the lack of specific research data for this compound. While its existence is confirmed through commercial listings bldpharm.combldpharm.com, there is a dearth of published studies on its synthesis, characterization, and biological activity. This absence of foundational data makes it challenging to ascertain its specific properties and potential applications.

Furthermore, while the general synthesis of morpholin-3-ones is well-documented, the optimal conditions and specific challenges for synthesizing This compound are unknown. The introduction of the 2-methylpropan-1-one substituent at the 3-position of the morpholine ring may present unique synthetic hurdles that have not been addressed in the existing literature.

Another challenge lies in the structure-activity relationship (SAR) for this specific compound. While broader SAR studies for morpholine derivatives exist nih.gov, the influence of the 2-methyl-1-oxopropyl group on the biological activity of the morpholin-3-one core is yet to be determined. Without this data, predicting its therapeutic potential or designing more potent analogs is difficult.

Emerging Research Directions for this compound and Related Structures

The existing knowledge gaps surrounding This compound present several exciting opportunities for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.